
N-Boc-PEG36-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-PEG36-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG36-alcohol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions, resulting in a long polyethylene glycol chain.
Introduction of the Hydroxyl Group: The terminal hydroxyl group is introduced through a reaction with ethylene oxide or other suitable reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
N-Boc-PEG36-alcohol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to form the free amine.
Substitution: The hydroxyl group can be replaced with other reactive functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Free Amine: Formed by deprotection of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyl group.
Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of the hydroxyl group.
Scientific Research Applications
N-Boc-PEG36-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system
Biology: Employed in the development of biologically active molecules for studying protein-protein interactions and cellular processes
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer
Industry: Applied in the production of advanced materials and polymers with specific properties
Mechanism of Action
N-Boc-PEG36-alcohol functions as a linker in PROTACs, facilitating the conjugation of two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other binds the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
N-Boc-PEG24-alcohol: A shorter polyethylene glycol-based linker with similar properties and applications.
N-Boc-PEG12-alcohol: An even shorter polyethylene glycol-based linker used in similar contexts.
N-Boc-PEG48-alcohol: A longer polyethylene glycol-based linker with increased solubility and flexibility.
Uniqueness
N-Boc-PEG36-alcohol is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other biologically active molecules .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRQFCDZUJGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H155NO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1703.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
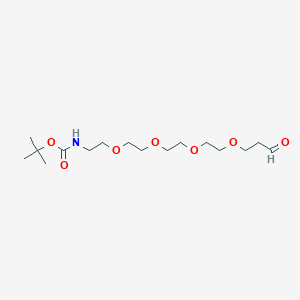

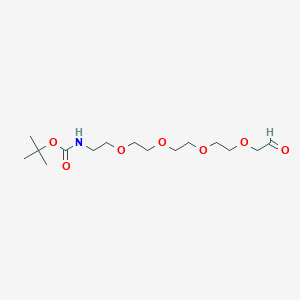
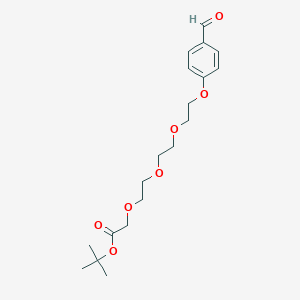
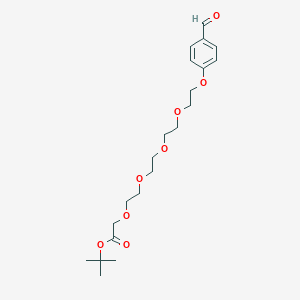
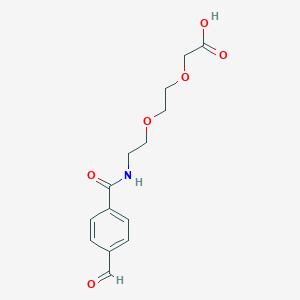
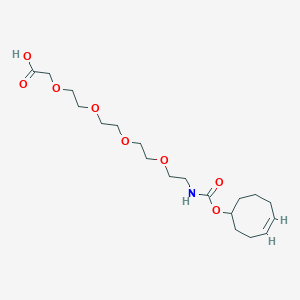
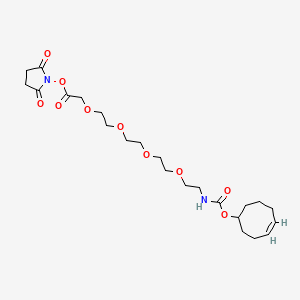
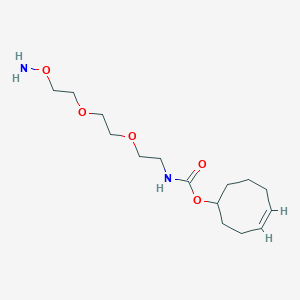
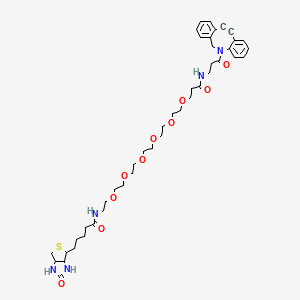
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
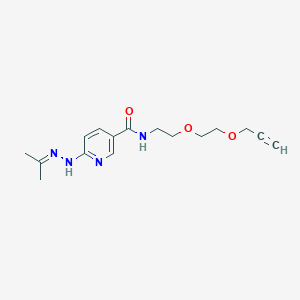
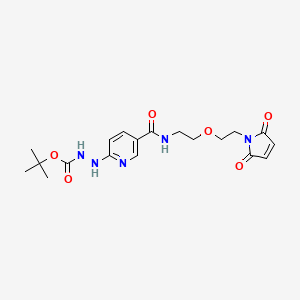
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
